

Solubility of 3-Propoxypropylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Propoxypropylamine**

Cat. No.: **B103772**

[Get Quote](#)

Disclaimer: Quantitative solubility data for **3-propoxypropylamine** in specific organic solvents is not readily available in the public domain. This guide provides qualitative solubility information based on general chemical principles and offers a detailed experimental protocol for the quantitative determination of its solubility.

Introduction

3-Propoxypropylamine ($C_6H_{15}NO$) is a primary amine with a linear C6 backbone containing an ether linkage. Its molecular structure, featuring both a polar amine group capable of hydrogen bonding and a nonpolar propyl ether group, imparts a versatile solubility profile. This technical guide provides an in-depth overview of the solubility characteristics of **3-propoxypropylamine** in various organic solvents, intended for researchers, scientists, and professionals in drug development. Understanding its solubility is crucial for applications in chemical synthesis, formulation development, and reaction engineering.

Physicochemical Properties of 3-Propoxypropylamine

A summary of the key physicochemical properties of **3-propoxypropylamine** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₁₅ NO	[1]
Molecular Weight	117.19 g/mol	[2]
Boiling Point	78-79 °C @ 85 mm Hg	[2]
Density	0.845 g/mL at 25 °C	[2]
Melting Point	-65 °C	[2]
Flash Point	42 °C	[2]
Water Solubility	Miscible	[2]

Solubility Profile in Organic Solvents

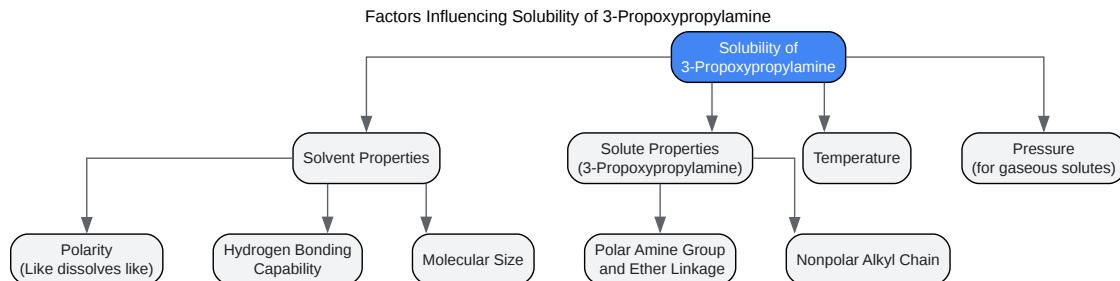

Based on the principle of "like dissolves like," **3-propoxypropylamine** is expected to be soluble in a wide range of organic solvents.[\[3\]](#)[\[4\]](#) The presence of the polar amine head and the ether linkage allows for interactions with polar solvents, while the alkyl chain contributes to its solubility in nonpolar solvents.

Table 1: Qualitative Solubility of **3-Propoxypropylamine** in Common Organic Solvents

Solvent Class	Solvent	Expected Solubility	Rationale
Polar Protic	Methanol	Miscible	Hydrogen bonding with the amine group.
Ethanol	Miscible	Hydrogen bonding with the amine group.	
Isopropanol	Miscible	Hydrogen bonding with the amine group.	
Polar Aprotic	Acetone	Soluble	Dipole-dipole interactions.
Acetonitrile	Soluble	Dipole-dipole interactions.	
Dimethylformamide (DMF)	Soluble	Dipole-dipole interactions.	
Dimethyl Sulfoxide (DMSO)	Soluble	Dipole-dipole interactions.	
Nonpolar	Toluene	Soluble	Van der Waals forces with the alkyl chain.
Hexane	Soluble	Van der Waals forces with the alkyl chain.	
Diethyl Ether	Soluble	Similar ether linkage and overall low polarity. ^[3]	
Chloroform	Soluble	Can act as a hydrogen bond donor to the amine.	

Factors Influencing Solubility

The solubility of **3-propoxypropylamine** is influenced by several factors, including the polarity of the solvent, temperature, and the presence of other solutes. The interplay of these factors determines the extent to which it will dissolve in a given solvent.

[Click to download full resolution via product page](#)

Caption: Logical relationship of factors influencing solubility.

Experimental Protocol for Quantitative Solubility Determination

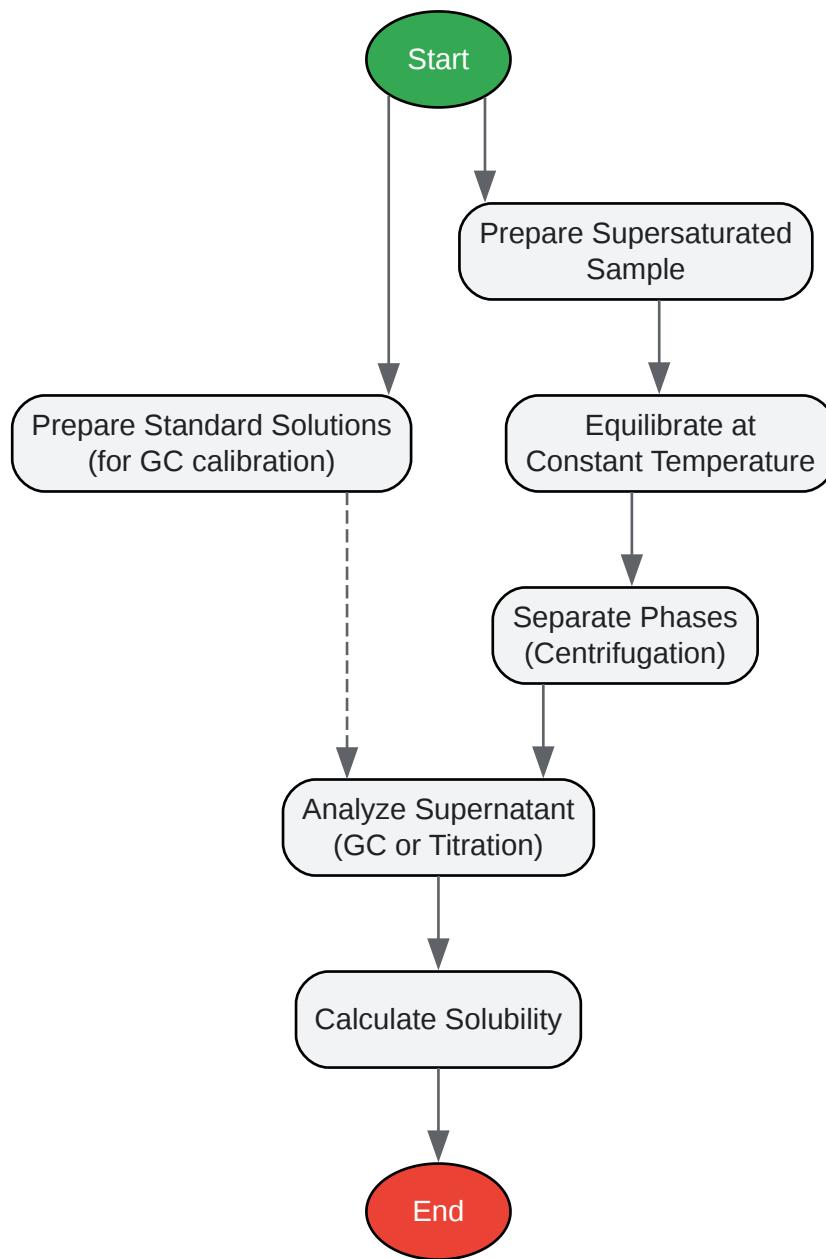
The following protocol describes the isothermal equilibrium method, a common technique for accurately determining the solubility of a liquid in an organic solvent.[\[5\]](#)

Objective: To determine the quantitative solubility of **3-propoxypropylamine** in a selected organic solvent at a specific temperature.

Materials:

- **3-Propoxypropylamine** (high purity)
- Selected organic solvent (analytical grade)
- Thermostatically controlled shaker or water bath

- Analytical balance
- Calibrated thermometer
- Centrifuge
- Gas chromatograph (GC) with a suitable column (e.g., DB-5) and a Flame Ionization Detector (FID), or titration apparatus
- Volumetric flasks and pipettes
- Syringes and syringe filters (e.g., 0.45 µm PTFE)
- Sealed vials


Procedure:

- Preparation of Standard Solutions:
 - Prepare a series of standard solutions of **3-propoxypropylamine** in the chosen solvent of known concentrations. These will be used to create a calibration curve for GC analysis. If using titration, a standardized titrant (e.g., hydrochloric acid) is required.
- Sample Preparation:
 - Add an excess amount of **3-propoxypropylamine** to a known volume or weight of the organic solvent in a sealed vial. The presence of a distinct layer of undissolved amine ensures that a saturated solution is formed.
- Equilibration:
 - Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.
- Phase Separation:

- After equilibration, allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved **3-propoxypropylamine** to settle.
- For a more complete separation, centrifuge the vials at a constant temperature.
- Sample Analysis (Gas Chromatography):
 - Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.
 - Filter the aliquot through a syringe filter into a clean vial.
 - Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.
 - Inject the diluted sample into the GC and record the peak area.
 - Determine the concentration of **3-propoxypropylamine** in the diluted sample using the previously generated calibration curve.
- Sample Analysis (Titration):
 - Carefully withdraw a known volume of the clear supernatant and transfer it to a flask.
 - Add a suitable indicator and titrate with a standardized acid solution until the endpoint is reached.
- Calculation of Solubility:
 - Calculate the concentration of **3-propoxypropylamine** in the original saturated solution, accounting for any dilutions.
 - Express the solubility in appropriate units, such as g/100 mL, mol/L, or mass fraction.
- Data Reporting:
 - Repeat the experiment at least three times to ensure reproducibility.

- Report the average solubility value along with the standard deviation and the experimental temperature.

Experimental Workflow for Solubility Determination

[Click to download full resolution via product page](#)

Caption: General workflow for solubility determination.

Conclusion

While specific quantitative solubility data for **3-propoxypropylamine** in organic solvents is not extensively documented in publicly accessible literature, its molecular structure suggests broad solubility in a variety of organic media. The provided qualitative assessment and detailed experimental protocol offer a strong foundation for researchers and drug development professionals to determine its solubility for specific applications. The generation and dissemination of such quantitative data would be a valuable contribution to the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Propoxypropylamine | C6H15NO | CID 85579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Isopropoxypropylamine | 2906-12-9 [chemicalbook.com]
- 3. moorparkcollege.edu [moorparkcollege.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Solubility of 3-Propoxypropylamine in Organic Solvents: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b103772#solubility-of-3-propoxypropylamine-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com